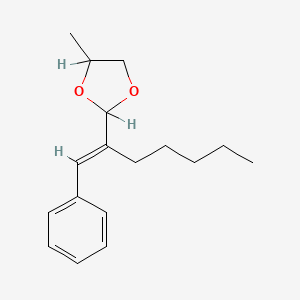
2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. This compound is characterized by the presence of a benzylidene group attached to a hexyl chain, which is further connected to a dioxolane ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane typically involves the condensation of benzaldehyde with a hexyl-substituted dioxolane precursor. The reaction is usually carried out under acidic conditions to facilitate the formation of the benzylidene linkage. Commonly used acids include hydrochloric acid or sulfuric acid. The reaction mixture is heated to promote the condensation reaction, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. The final product is typically obtained through a series of purification steps, including solvent extraction, distillation, and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives and hexyl-substituted carbonyl compounds.
Reduction: Benzyl-substituted dioxolanes.
Substitution: Various substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The dioxolane ring can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests multiple modes of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-(Benzylidene)ethyl)-4-methyl-1,3-dioxolane
- 2-(1-(Benzylidene)propyl)-4-methyl-1,3-dioxolane
- 2-(1-(Benzylidene)butyl)-4-methyl-1,3-dioxolane
Uniqueness
2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane stands out due to its longer hexyl chain, which can influence its physical and chemical properties. The extended alkyl chain can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its shorter-chain analogs.
Propiedades
Número CAS |
5436-77-1 |
|---|---|
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
4-methyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C17H24O2/c1-3-4-6-11-16(17-18-13-14(2)19-17)12-15-9-7-5-8-10-15/h5,7-10,12,14,17H,3-4,6,11,13H2,1-2H3/b16-12+ |
Clave InChI |
ZPFONCVCIDIULW-FOWTUZBSSA-N |
SMILES isomérico |
CCCCC/C(=C\C1=CC=CC=C1)/C2OCC(O2)C |
SMILES canónico |
CCCCCC(=CC1=CC=CC=C1)C2OCC(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



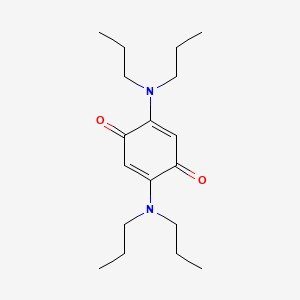
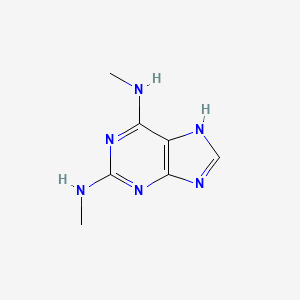
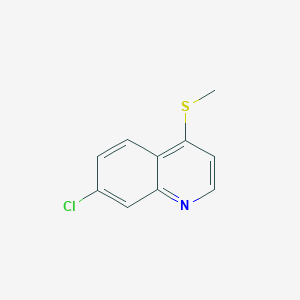
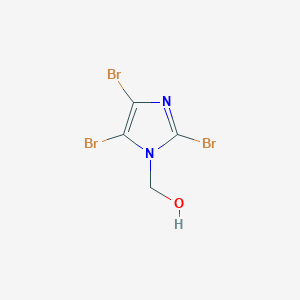
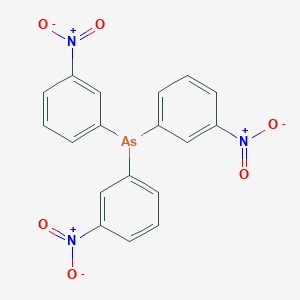
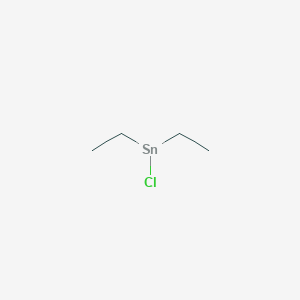

![1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid](/img/structure/B14722120.png)

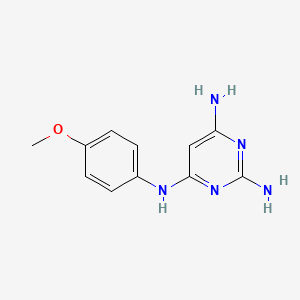
methanol](/img/structure/B14722152.png)
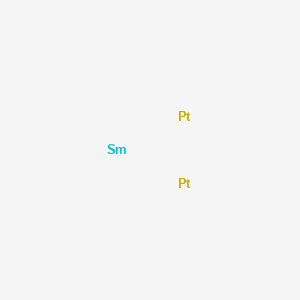
![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)
